![molecular formula C11H18BClN2O2 B2692387 4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl CAS No. 2096338-77-9](/img/structure/B2692387.png)
4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl
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Overview
Description
“4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl” is a chemical compound with the CAS Number: 763120-63-4 . It has a molecular weight of 220.08 and its IUPAC name is (4- (piperazin-1-ylmethyl)phenyl)boronic acid . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl” is 1S/C11H17BN2O2/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13,15-16H,5-9H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl” is a solid at room temperature .Scientific Research Applications
Antibacterial and Antibiofilm Activity
Vibrio species, including Vibrio parahaemolyticus and Vibrio harveyi, are common in marine environments and can cause foodborne infections. Researchers have investigated halogenated phenylboronic acids, including 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA) , for their antibacterial efficacy against V. parahaemolyticus. These compounds exhibit both antibacterial and antibiofilm activity. They inhibit planktonic cell growth and prevent biofilm formation in a dose-dependent manner. Additionally, they reduce virulence factors related to motility, fimbria agglutination, hydrophobicity, and indole synthesis. Notably, these halogenated acids effectively inhibit biofilm formation on squid and shrimp surfaces .
Sialic Acid Interaction
Phenylboronic acids (PBAs) have unique chemistry that makes them valuable for analytical and therapeutic applications. Recent research has focused on their interaction with sialic acid, a class of molecular targets. Understanding this interaction can lead to innovative diagnostic and therapeutic strategies .
Safety and Hazards
properties
IUPAC Name |
[4-(piperazin-1-ylmethyl)phenyl]boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2.ClH/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-4,13,15-16H,5-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIVAAZPRSJOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCNCC2)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl |
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